

YK11: A Comparative Analysis of its Anabolic Activity Against Other Steroidal SARMs

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Compound of Interest

Compound Name: YK11

Cat. No.: B15541492

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YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in tissues like muscle and bone, minimizing androgenic side effects in other tissues. **YK11**, in particular, stands out due to its unique dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor via the induction of follistatin. This guide provides a comprehensive comparison of **YK11**'s anabolic activity with other steroidal SARMs, supported by available experimental data.

Quantitative Data Summary

Direct quantitative comparisons of **YK11** with other steroidal SARMs in peer-reviewed literature are limited. The majority of the available data comes from in vitro studies comparing **YK11** to the natural androgen, dihydrotestosterone (DHT).

| Compound | Assay Type | Cell Line | Parameter Measured | Result | Reference |
|----------|----------------------------|-----------------|--|--|---------------------|
| YK11 | In vitro Myogenic Activity | C2C12 Myoblasts | Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levels | More significant induction than DHT | [1] |
| YK11 | In vitro Myogenic Activity | C2C12 Myoblasts | Follistatin (Fst) mRNA expression | Induced expression (not observed with DHT) | [1] |
| DHT | In vitro Myogenic Activity | C2C12 Myoblasts | Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levels | Induced expression | [1] |
| DHT | In vitro Myogenic Activity | C2C12 Myoblasts | Follistatin (Fst) mRNA expression | No induction | [1] |

Note: The lack of publicly available, direct comparative in vivo studies (e.g., Hershberger assay) for **YK11** against other steroidal SARMs necessitates a qualitative comparison based on their distinct mechanisms of action.

Qualitative Comparison with Other SARMs

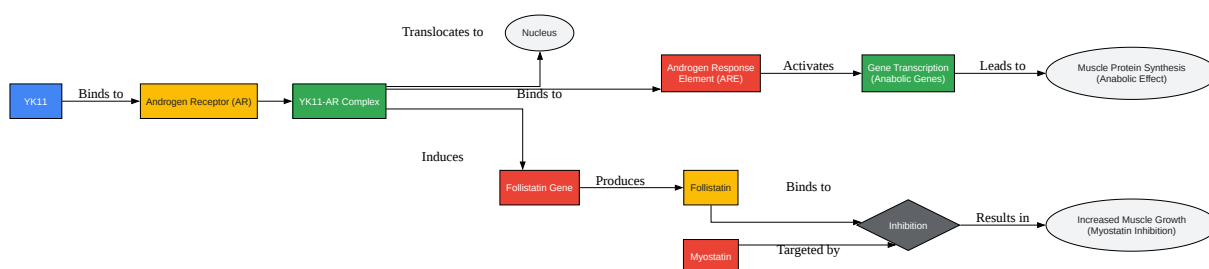
| SARM | Class | Primary Mechanism of Anabolic Action | Known Characteristics |
|----------------------|---------------|--|---|
| YK11 | Steroidal | Partial AR Agonist & Myostatin Inhibitor (via Follistatin) | Considered highly potent for muscle growth due to its dual mechanism. ^{[2][3]} May offer a "drier" gain with less water retention. |
| S-23 | Non-steroidal | Full AR Agonist | Known for high binding affinity to the AR, leading to significant increases in muscle mass and strength, but also strong suppression of natural testosterone production. Often compared to high doses of testosterone and anabolic steroids in its effects. |
| LGD-4033 (Ligandrol) | Non-steroidal | AR Agonist | One of the more potent SARMs for building lean muscle mass with strong anabolic effects in muscle and bone. |
| RAD-140 (Testolone) | Non-steroidal | AR Agonist | Exhibits potent anabolic activity in muscle and bone and is noted for its potential |

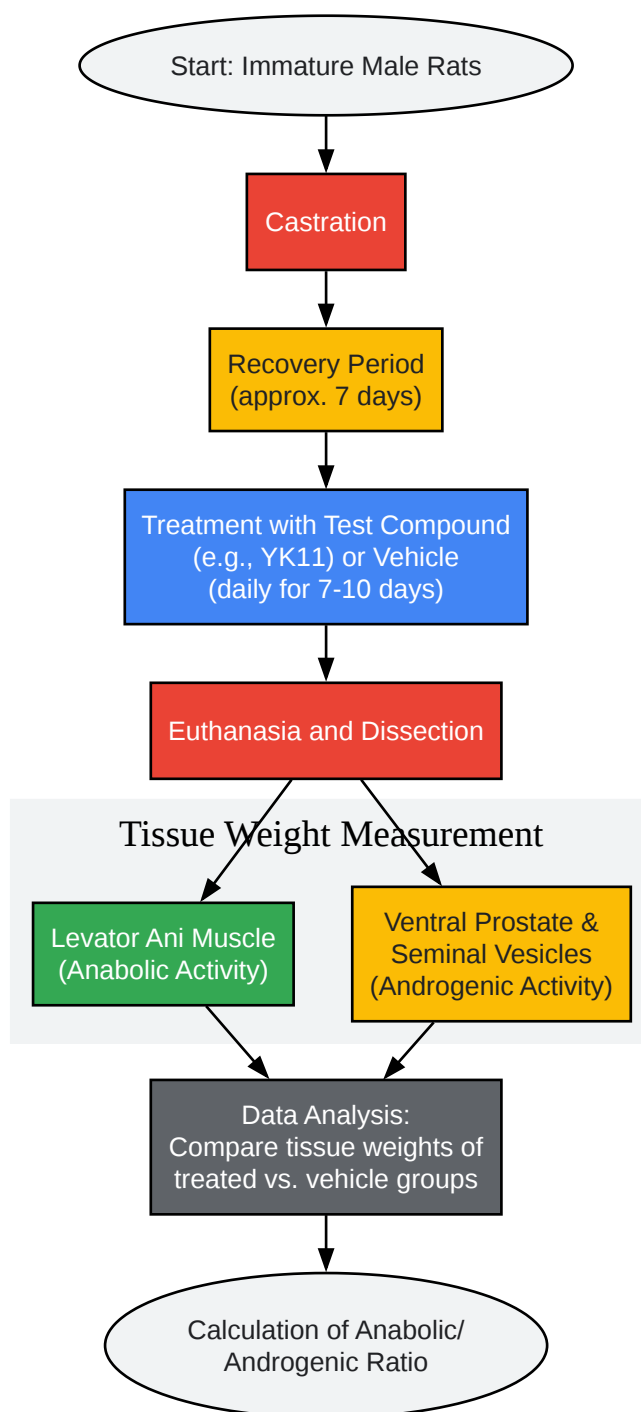
neuroprotective
effects.

Signaling Pathways and Experimental Workflows

YK11's Dual Mechanism of Action

YK11's anabolic effects are mediated through two primary pathways: partial activation of the androgen receptor and the induction of follistatin, a potent inhibitor of myostatin.





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